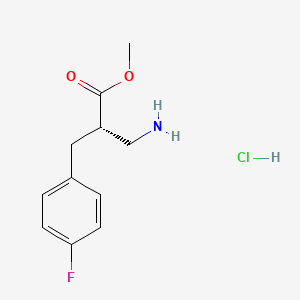

methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride

Description

Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate hydrochloride is a chiral organic compound featuring a methyl ester, an aminomethyl group, and a 4-fluorophenyl substituent. Its molecular formula is C₁₀H₁₃ClFNO₂, with a molecular weight of 233.67 g/mol and CAS number 64282-12-8 . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility. This compound is a key intermediate in pharmaceutical synthesis, particularly for targeting neurological or oncological pathways due to its fluorinated aromatic moiety .

Properties

Molecular Formula |

C11H15ClFNO2 |

|---|---|

Molecular Weight |

247.69 g/mol |

IUPAC Name |

methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H/t9-;/m0./s1 |

InChI Key |

OLZBLSLEASNJEF-FVGYRXGTSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)F)CN.Cl |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:

Aminomethylation: Introduction of the aminomethyl group through reactions with formaldehyde and amines.

Fluorination: Incorporation of the fluorophenyl group using fluorinating agents such as Selectfluor.

Esterification: Formation of the propanoate ester via esterification reactions with methanol and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Flow microreactor systems have been shown to enhance the efficiency and sustainability of such syntheses .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (2S)-2-Amino-3-(2-Naphthyl)Propanoate Hydrochloride

- Molecular Formula: C₁₄H₁₆ClNO₂

- Molecular Weight : 265.74 g/mol

- Key Features : Replaces the 4-fluorophenyl group with a 2-naphthyl substituent.

- Structural Impact : The naphthyl group increases hydrophobicity and aromatic surface area, enhancing π-π stacking interactions. This makes it suitable for applications requiring strong binding to hydrophobic enzyme pockets, such as kinase inhibitors .

- Synthesis : Derived from naphthylalanine, involving esterification and hydrochloride salt formation.

(S)-2-Amino-3-(5-Bromopyridin-2-yl)Propanoate Dihydrochloride

- Molecular Formula : C₉H₁₂BrClN₂O₂

- Molecular Weight : 295.56 g/mol

- Key Features : Substitutes the 4-fluorophenyl group with a 5-bromopyridin-2-yl moiety.

- This structure is advantageous in antiviral or antibacterial agents due to its electron-deficient aromatic system .

2-[(4-Fluorophenyl)Methyl]-D-Proline Hydrochloride

- Molecular Formula: C₁₂H₁₅ClFNO₂

- Molecular Weight : 259.70 g/mol

- Key Features: Incorporates a pyrrolidine ring instead of the aminomethyl group.

- Applications include protease inhibitors or peptidomimetics .

Melphalan Flufenamide Hydrochloride

- Molecular Formula : C₂₄H₂₆ClF₃N₃O₃ (free base)

- Molecular Weight : 534.9 g/mol (as hydrochloride)

- Key Features: Contains a bis(chloroethyl)amino group and a 4-fluorophenyl moiety.

- Structural Impact: The alkylating chlorinated groups confer antitumor activity, distinguishing it from the non-alkylating target compound. Used in oncology for DNA crosslinking .

Comparative Data Table

Research Findings and Pharmacological Insights

Electronic Effects : The 4-fluorophenyl group in the target compound withdraws electrons via its para-fluorine, stabilizing negative charges in intermediates and enhancing metabolic resistance to oxidation .

Solubility : Hydrochloride salts (e.g., target compound and naphthyl derivative) exhibit improved aqueous solubility compared to free bases, critical for bioavailability .

Synthetic Complexity : Brominated or chlorinated derivatives (e.g., 5-bromopyridin-2-yl) require multi-step halogenation, increasing production costs .

Biological Targets : The pyrrolidine derivative’s rigidity improves selectivity for enzymes with deep binding pockets, while the naphthyl group’s hydrophobicity enhances membrane permeability .

Biological Activity

Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride, commonly referred to as a fluorinated amino acid derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C10H12ClFNO2

- Molecular Weight : 233.66 g/mol

- CAS Number : 7018988

The presence of the fluorine atom in its structure is significant as it often enhances the biological activity of compounds by improving their metabolic stability and bioavailability.

Research indicates that this compound may interact with various biological targets, including neurotransmitter systems and enzyme pathways. Its structural similarity to natural amino acids suggests potential roles in modulating neurotransmitter release or acting as an enzyme inhibitor.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, research involving various derivatives of amino acids has shown that modifications can lead to increased cytotoxicity against cancer cell lines. Specifically, the incorporation of fluorine has been linked to enhanced apoptotic effects in human colon cancer cells, suggesting a mechanism involving apoptosis induction and multidrug resistance (MDR) reversal .

Neuroprotective Effects

The compound's interaction with neurotransmitter systems may also confer neuroprotective properties. Preliminary studies suggest that it could influence pathways related to neurodegenerative diseases by modulating glutamate receptors or other neuroactive compounds .

Case Studies and Research Findings

- Anticancer Studies : A study published in ResearchGate explored coumarin derivatives similar to this compound, demonstrating significant growth inhibition and apoptosis induction in colon cancer cells. The study emphasized the importance of structural modifications for enhancing biological activity .

- Neuropharmacological Investigations : Research on fluorinated amino acids has suggested their potential role as modulators in neurotransmission. Studies indicate that these compounds can enhance synaptic plasticity and may be beneficial in treating conditions like depression and anxiety .

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.